![molecular formula C6H10ClN3 B2532880 2-Pyrazin-2-yl-ethylamine hydrochloride CAS No. 159630-86-1](/img/structure/B2532880.png)
2-Pyrazin-2-yl-ethylamine hydrochloride
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Overview
Description
“2-Pyrazin-2-yl-ethylamine hydrochloride” is a nitrogen-containing heterocyclic compound. It has a molecular formula of C6H10ClN3 and a molecular weight of 159.62 .
Synthesis Analysis
While specific synthesis methods for “2-Pyrazin-2-yl-ethylamine hydrochloride” were not found, the synthesis of similar compounds often involves cyclization of 1,2-diamine derivatives with sulfonium salts .
Molecular Structure Analysis
The InChI code for “2-Pyrazin-2-yl-ethylamine hydrochloride” is 1S/C6H9N3.ClH/c7-2-1-6-5-8-3-4-9-6;/h3-5H,1-2,7H2;1H
. This indicates the presence of a chlorine atom (Cl), a pyrazine ring (C4H4N2), and an ethylamine group (C2H5N).
Physical And Chemical Properties Analysis
“2-Pyrazin-2-yl-ethylamine hydrochloride” is a liquid at normal temperatures and has a storage temperature of 2-8°C .
Scientific Research Applications
Proteomics Research
“2-Pyrazin-2-yl-ethylamine hydrochloride” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify proteins, and investigate the structure and function of proteins within complex mixtures .
Antileishmanial Activity
Compounds bearing the pyrazole moiety, such as “2-Pyrazin-2-yl-ethylamine hydrochloride”, have been found to exhibit potent antileishmanial activity . Leishmaniasis is a disease caused by parasites of the Leishmania type. It is spread by the bite of certain types of sandflies .
Antimalarial Activity
Similarly, these compounds have shown significant antimalarial activity . Malaria is a mosquito-borne infectious disease that affects humans and other animals. The disease is most commonly spread by an infected female Anopheles mosquito .
Molecular Docking Studies
“2-Pyrazin-2-yl-ethylamine hydrochloride” can be used in molecular docking studies . This is a method widely used in computational molecular biology for the study of molecular recognition. The goal of molecular docking is to predict the orientation and conformation of one molecule (the “ligand”) when it is bound to another (the “receptor”) .
Synthesis of Pyrazole Derivatives
This compound can be used in the synthesis of pyrazole derivatives . Pyrazole derivatives are a class of compounds that have a wide range of pharmacological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer properties .
Drug Development
Given its various biological activities, “2-Pyrazin-2-yl-ethylamine hydrochloride” can be used in drug development . It can serve as a starting point for the development of new therapeutic agents for the treatment of diseases such as leishmaniasis and malaria .
Safety and Hazards
The compound has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .
Mechanism of Action
Target of Action
It is known that similar compounds, such as cetirizine, target the histamine-1 (h1) receptors . These receptors play a crucial role in allergic reactions, making them a key target for antihistamine drugs .
Mode of Action
For instance, cetirizine, a metabolite of hydroxyzine, achieves its main effects through selective inhibition of peripheral H1 receptors . This inhibition blocks the action of endogenous histamine, a compound involved in local immune responses and acting as a neurotransmitter .
Biochemical Pathways
By inhibiting the H1 receptor, it could potentially prevent the typical symptoms triggered by histamine release, such as inflammation and bronchoconstriction .
Result of Action
If it acts similarly to cetirizine, it could potentially alleviate symptoms of allergic reactions by blocking the action of histamine on h1 receptors .
properties
IUPAC Name |
2-pyrazin-2-ylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c7-2-1-6-5-8-3-4-9-6;/h3-5H,1-2,7H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCZMQXTZBZJBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)CCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrazin-2-yl-ethylamine hydrochloride |
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